molecular formula C13H24 B13951114 5-Hexyl-3,3-dimethyl-1-cyclopentene CAS No. 61142-66-3

5-Hexyl-3,3-dimethyl-1-cyclopentene

Cat. No.: B13951114
CAS No.: 61142-66-3
M. Wt: 180.33 g/mol
InChI Key: SWOOZOAQRTZTAL-UHFFFAOYSA-N
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Description

5-Hexyl-3,3-dimethyl-1-cyclopentene is an organic compound with the molecular formula C13H24. It is a cycloalkene with a hexyl group and two methyl groups attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3,3-dimethyl-1-cyclopentene typically involves the alkylation of cyclopentene with hexyl and methyl groups. One common method is the Friedel-Crafts alkylation, where cyclopentene is reacted with hexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3,3-dimethyl-1-cyclopentene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hexyl-3,3-dimethyl-1-cyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-3,3-dimethyl-1-cyclopentene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-3,3-dimethyl-1-cyclopentene is unique due to the presence of both hexyl and methyl groups on the cyclopentene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

61142-66-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

5-hexyl-3,3-dimethylcyclopentene

InChI

InChI=1S/C13H24/c1-4-5-6-7-8-12-9-10-13(2,3)11-12/h9-10,12H,4-8,11H2,1-3H3

InChI Key

SWOOZOAQRTZTAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(C=C1)(C)C

Origin of Product

United States

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